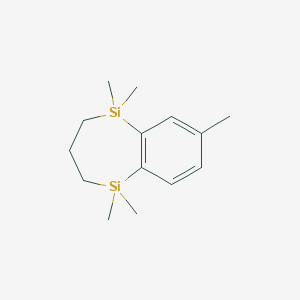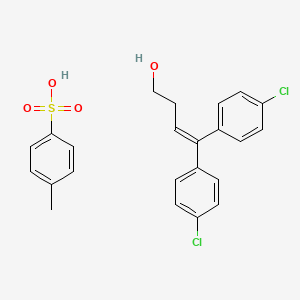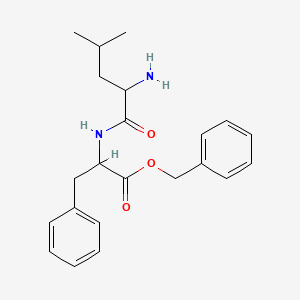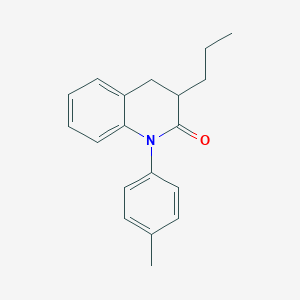![molecular formula C12H19N5O2 B14209098 N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea CAS No. 827589-18-4](/img/structure/B14209098.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group at the 6-position and a urea linkage connecting it to a morpholine ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-aminopyridine with an appropriate isocyanate to form an intermediate urea derivative.
Coupling with Morpholine: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-4-yl)ethyl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(6-Aminopyridin-2-yl)-N’-[2-(pyrrolidin-4-yl)ethyl]urea: Similar structure but with a pyrrolidine ring.
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
827589-18-4 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)-3-(2-morpholin-4-ylethyl)urea |
InChI |
InChI=1S/C12H19N5O2/c13-10-2-1-3-11(15-10)16-12(18)14-4-5-17-6-8-19-9-7-17/h1-3H,4-9H2,(H4,13,14,15,16,18) |
InChI Key |
VREOTGYHTFPSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)


![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)


![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
